N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide: is a synthetic organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a dimethylamino group and a picolinamide moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The compound N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide, also known as N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}pyridine-2-carboxamide, primarily targets tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase’s activity, preventing the phosphorylation of proteins and thus altering the cell’s normal functions .
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects various biochemical pathways. It blocks PDGFRα mediated signaling pathways, which are involved in cell proliferation and survival . This blockage can lead to the arrest of cell cycle progression and the induction of apoptosis .
Result of Action
The compound’s action results in significant molecular and cellular effects. It potently inhibits the proliferation of cells, such as those in Chronic Eosinophilic Leukemia (CEL) cell line EOL-1 . It also induces apoptosis, a form of programmed cell death . Furthermore, it effectively suppresses tumor progression in certain models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and dimethylamine.
Introduction of the Picolinamide Moiety: The picolinamide group is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with picolinic acid or its derivatives under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the picolinamide moiety, resulting in the formation of reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the dimethylamino group and the picolinamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced pyrimidine or picolinamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism.
Molecular Probes: It can be used as a molecular probe in biochemical assays to study enzyme activity and protein interactions.
Medicine:
Drug Development: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Diagnostic Tools: It may be used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
4-(dimethylamino)pyridine: Shares the dimethylamino group and pyridine ring but lacks the picolinamide moiety.
N,N-dimethyl-4-aminopyridine: Similar structure but with different substitution patterns.
2,4-diaminopyrimidine: Contains the pyrimidine ring but with amino groups instead of the dimethylamino group.
Uniqueness: N-((4-(dimethylamino)pyrimidin-2-yl)methyl)picolinamide is unique due to the combination of the dimethylamino group, pyrimidine ring, and picolinamide moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-18(2)12-6-8-15-11(17-12)9-16-13(19)10-5-3-4-7-14-10/h3-8H,9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCKHAATMNCADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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